molecular formula C4H7NO2 B3425015 (E)-4-Amino-2-butenoic acid CAS No. 38090-53-8

(E)-4-Amino-2-butenoic acid

Cat. No. B3425015
CAS RN: 38090-53-8
M. Wt: 101.10 g/mol
InChI Key: FMKJUUQOYOHLTF-UPHRSURJSA-N
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Description

(E)-4-Amino-2-butenoic acid, also known as 4-Amino-2-butenoic acid, is an organic compound that can be used in a variety of scientific research applications. It is an important component of many biochemical and physiological processes, and its biological activity has been studied extensively.

Scientific Research Applications

Microcystin Research

(E)-4-Amino-2-butenoic acid, identified in new microcystins isolated from Oscillatoria agardhii, has been studied for its structural and chemical properties. These microcystins containing (E)-4-Amino-2-butenoic acid were analyzed using NMR and mass spectral analyses to understand their configuration and chemical degradation properties (Sano & Kaya, 1998).

Antimicrobial Agent Synthesis

(E)-4-Amino-2-butenoic acid has been identified as a crucial component in the synthesis of potent antibiotics and toxins produced by Pseudomonas aeruginosa. Research focused on identifying the biosynthetic gene cluster for this compound, revealing insights into its production and potential applications in developing antimicrobial agents (Lee et al., 2010).

Butenoic Acid Biosynthesis

Research into the biosynthesis of butenoic acid, a compound used in pharmaceuticals, involved (E)-4-Amino-2-butenoic acid as a key intermediate. This work in Escherichia coli provides insights into environmentally friendly and cost-effective methods of producing butenoic acid, which has industrial applications (Liu et al., 2014).

Biological Evaluation for Brain Tumor Imaging

In medical research, derivatives of (E)-4-Amino-2-butenoic acid have been synthesized and evaluated for their potential in brain tumor imaging. Studies on specific enantiomers of this compound have demonstrated promising results for use in single-photon emission computerized tomography, highlighting its potential in diagnostic imaging (Yu et al., 2007).

Chemical Synthesis Research

(E)-4-Amino-2-butenoic acid has been a subject of interest in chemical synthesis, particularly in the synthesis of 3-propyl-4-oxo-2-butenoic acid esters. Research has explored methods for the efficient synthesis of these compounds, which are important synthons in various chemical processes (Bolchi et al., 2018).

Enzyme Interaction Studies

The interaction of (E)-4-Amino-2-butenoic acid with gamma-aminobutyric acid aminotransferase has been studied to understand the compound's role as a substrate and potential inhibitor. Such studies are crucial in developing new therapeutic agents and understanding enzymatic pathways (Silverman et al., 1986).

properties

IUPAC Name

(E)-4-aminobut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO2/c5-3-1-2-4(6)7/h1-2H,3,5H2,(H,6,7)/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMKJUUQOYOHLTF-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C=CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(/C=C/C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8045648
Record name (E)-4-amino-2-butenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8045648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-4-Amino-2-butenoic acid

CAS RN

25747-40-4, 38090-53-8
Record name 4-Aminocrotonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025747404
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Aminocrotonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038090538
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (E)-4-amino-2-butenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8045648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-AMINOCROTONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S2R6R1I2MP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of TACA in Caulobacter crescentus cell differentiation?

A1: TACA, a σ54-dependent activator, plays a crucial role in Caulobacter crescentus stalk biogenesis. It collaborates with the alternative sigma factor RpoN (σ54) to activate the expression of genes involved in stalk formation, thus coordinating morphogenesis with cell cycle progression. []

Q2: How is TACA activity regulated during the cell cycle?

A2: TACA activity is regulated through a multicomponent phosphorelay system. The hybrid histidine kinase ShkA initiates the phosphorelay, leading to the phosphorylation of the histidine phosphotransferase ShpA, which in turn phosphorylates and activates TacA. This intricate pathway ensures precise temporal control of stalk biogenesis. []

Q3: Does TACA influence global cell cycle regulation in Caulobacter crescentus?

A3: Yes, TACA influences global cell cycle regulation by indirectly affecting the phosphorylation state of the master cell cycle regulator CtrA. This occurs through a complex interplay involving the polar organizer SpmX and a newly identified determinant, SpmY. []

Q4: How does SpmX coordinate the activities of CtrA and TACA?

A4: SpmX localizes to the stalked pole of dividing cells and orchestrates the activities of CtrA and TacA. It activates DivJ, a kinase that phosphorylates and influences CtrA activity. Simultaneously, SpmX recruits SpmY to the pole, which indirectly regulates the phosphorylation and activity of TacA. []

Q5: Is the mechanism of TacA regulation by SpmY conserved in other bacteria?

A5: Research suggests that the DUF2336 domain of SpmY, which is crucial for TacA regulation, is conserved among α-proteobacteria. This indicates a potentially conserved mechanism for TacA regulation across different bacterial species. []

Q6: What are tumor-associated carbohydrate antigens (TACAs), and why are they considered targets for cancer immunotherapy?

A6: TACAs are carbohydrate structures that are overexpressed on the surface of cancer cells compared to normal cells. Targeting TACAs with immunotherapies aims to stimulate the immune system to recognize and destroy cancer cells selectively. [, ]

Q7: What challenges are associated with developing TACA-based cancer vaccines?

A7: TACAs are inherently poorly immunogenic, meaning they do not elicit strong immune responses on their own. Additionally, they are often considered self-antigens, leading to immune tolerance, where the immune system does not recognize them as foreign threats. [, ]

Q8: How can the immunogenicity of TACA-based vaccines be enhanced?

A8: Several strategies have been explored to enhance the immunogenicity of TACA-based vaccines:

  • Conjugation to Carrier Proteins: Covalently linking TACAs to carrier proteins like keyhole limpet hemocyanin (KLH) can significantly enhance their immunogenicity by promoting T cell help. [, ]
  • Multivalent Presentation: Presenting multiple copies of TACAs on a single platform, such as nanoparticles or virus-like particles, can amplify immune responses through multivalent binding to B cells. [, ]
  • Incorporation of T Helper Epitopes: Designing vaccines that incorporate both TACA and CD4+ T helper cell epitopes can stimulate both humoral and cellular immune responses for more effective tumor eradication. []
  • Use of Adjuvants: Combining TACA-based vaccines with adjuvants, such as monophosphoryl lipid A (MPLA), can enhance their immunostimulatory properties and promote stronger immune responses. []
  • Glycoengineering of Cancer Cells: Modifying the glycosylation patterns of cancer cells to express artificial TACA structures can break immune tolerance and enhance the efficacy of TACA-targeted immunotherapies. []

Q9: What is the role of macrophage class A scavenger receptors (SR-A) in breast cancer progression, and how are they linked to TACAs?

A9: SR-A, expressed by tumor-associated macrophages (TAMs), can bind to TACAs on breast cancer cells, promoting tumor growth and metastasis. This interaction contributes to an immune suppressive microenvironment, hindering the immune system's ability to control tumor progression. []

Q10: Can carbohydrate mimetic peptides (CMPs) be used to target TACAs in cancer immunotherapy?

A10: Yes, CMPs are synthetic peptides that mimic the structure and antigenic properties of TACAs. They have shown promise in preclinical studies for inducing immune responses against TACAs and inhibiting tumor growth. [, ]

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